Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
Description
This compound features a quinoline core substituted at positions 2, 3, 4, and 5. Key structural elements include:
- Position 2: A 3-(trifluoromethyl)phenyl group, enhancing hydrophobicity and electron-withdrawing effects.
- Position 4: A methyl carboxylate ester, which may act as a prodrug for enhanced bioavailability.
- Position 7: A bromine atom, likely influencing steric and electronic properties for target binding .
Properties
Molecular Formula |
C29H31BrF3N3O2 |
|---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
methyl 7-bromo-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C29H31BrF3N3O2/c1-38-28(37)26-23-9-8-21(30)17-25(23)34-27(19-6-5-7-20(16-19)29(31,32)33)24(26)18-35-14-10-22(11-15-35)36-12-3-2-4-13-36/h5-9,16-17,22H,2-4,10-15,18H2,1H3 |
InChI Key |
XZWZVEOSURXGNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC2=C1C=CC(=C2)Br)C3=CC(=CC=C3)C(F)(F)F)CN4CCC(CC4)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Bromine Atom: Bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the quinoline ring.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Bipiperidinylmethyl Group: The bipiperidinylmethyl group is synthesized separately and then attached to the quinoline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Trifluoromethyl iodide, N-bromosuccinimide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemical Properties and Structure
This compound features a quinoline core with several substituents, including a bromine atom at the 7-position, a trifluoromethyl group on the phenyl ring, and a bipiperidine moiety. The molecular formula is , and it has a molecular weight of approximately 576.45 g/mol . Its unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.
Research indicates that compounds similar to methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate exhibit significant biological activities. These include:
- TRPV4 Antagonism : This compound has been identified as a potent antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a crucial role in various physiological processes such as pain sensation and inflammation .
- Neurotransmitter Modulation : The bipiperidine moiety may enhance interactions with neurotransmitter receptors, influencing conditions such as anxiety and depression.
Potential Applications
The applications of this compound can be categorized into several key areas:
Pharmacological Research
This compound is being investigated for its potential therapeutic effects in:
- Pain Management : Due to its antagonistic effects on TRPV4 channels, it may serve as a candidate for developing new analgesics.
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential in treating conditions like depression and anxiety disorders.
Drug Development
The structural characteristics of this compound make it a valuable scaffold for designing new drugs. Researchers are exploring derivatives that could enhance efficacy and reduce side effects associated with existing medications.
High-throughput Screening
The compound's interaction with biological targets makes it suitable for high-throughput screening methodologies aimed at identifying new drug candidates that can modulate TRP channels or other receptor systems effectively .
Case Study 1: TRPV4 Channel Inhibition
In vitro studies have demonstrated that this compound effectively inhibits TRPV4-mediated calcium influx in neuronal cells. This inhibition correlates with reduced inflammatory responses in animal models, highlighting its potential application in pain management therapies .
Case Study 2: Neuropharmacology
Another study focused on the compound's effects on serotonin receptors, revealing that it enhances serotonin signaling pathways. This finding supports its potential use as an antidepressant or anxiolytic agent, warranting further clinical investigation.
Mechanism of Action
The mechanism of action of Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of kinases or phosphatases, leading to altered cellular signaling and gene expression. Additionally, the compound’s ability to cross the blood-brain barrier makes it a potential candidate for targeting central nervous system disorders.
Comparison with Similar Compounds
Core Quinoline Derivatives with Piperidine/Piperazine Substituents
Key Observations :
- The bipiperidinylmethyl group in the target compound and GSK2193874 is critical for TRPV4 binding, as piperidine rings enable hydrophobic and van der Waals interactions .
- Ester vs.
- Electron-Withdrawing Groups : The 7-bromo and 3-CF3Ph substituents in both compounds enhance binding via halogen and π-π interactions, common in kinase and ion channel inhibitors .
Quinoline Derivatives with Heterocyclic Modifications
Key Observations :
- Carboxylic Acid vs. Ester : The target compound’s ester may confer better oral bioavailability than carboxylic acid derivatives (e.g., ), which often suffer from poor absorption .
- Piperazine vs. Bipiperidine : Ethylpiperazine () introduces basicity for salt formation, whereas the bipiperidine in the target compound provides bulkier hydrophobic interactions .
Pharmacokinetics
- Lipophilicity : The trifluoromethyl and bromo groups increase logP, favoring tissue penetration but risking hepatic metabolism.
- Metabolism: The methyl ester in the target compound may undergo hydrolysis to a carboxylic acid, analogous to prodrug strategies in quinolones .
- Selectivity : The bipiperidinyl group may reduce off-target effects compared to simpler piperidine/piperazine analogues (e.g., ) due to steric hindrance .
Biological Activity
Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity:
- Quinoline Core : A bicyclic structure that is often associated with various pharmacological effects.
- Bromine Substitution : The presence of bromine enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl Group : Known to increase metabolic stability and bioactivity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | Inhibition of Aurora-A kinase |
In vivo studies demonstrated that treatment with this compound resulted in suppressed tumor growth in mouse models, indicating its potential as an effective anticancer agent .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Quinoline derivatives are known to possess antibacterial and antifungal properties, which may be attributed to their ability to inhibit nucleic acid synthesis and disrupt cellular processes in microbes:
- Bacterial Strains Tested : E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC) : Ranged from 10 to 30 µg/mL depending on the strain.
These findings suggest a promising role for this compound in combating resistant bacterial strains .
3. Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. The quinoline structure has been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines:
- Cytokines Assessed : TNF-α, IL-6
- Effectiveness : Significant reduction in cytokine levels was observed in treated cells compared to controls.
This suggests that the compound could be beneficial in treating inflammatory conditions .
The biological activities of this compound are believed to stem from several mechanisms:
- Topoisomerase Inhibition : Similar quinoline compounds have been shown to inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription.
- Receptor Modulation : The bipiperidine moiety may interact with various receptors involved in cell signaling pathways, influencing cell proliferation and survival.
Case Studies
Case Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing MCF-7 tumors reported that administration of the compound at a dosage of 10 mg/kg led to a significant reduction in tumor size after two weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues compared to untreated controls.
Case Study 2: Antimicrobial Activity Assessment
In vitro testing against antibiotic-resistant bacterial strains showed that the compound exhibited potent antibacterial activity, with MIC values comparable to standard antibiotics. Further studies are needed to elucidate the exact mechanisms involved.
Q & A
Basic: What are the key synthetic strategies for constructing the quinoline core of this compound?
The quinoline scaffold is typically synthesized via Friedländer or Pfitzinger reactions, but advanced derivatives require multi-step functionalization. For this compound, the quinoline core can be prepared by cyclizing a substituted aniline with a β-keto ester, followed by bromination at position 7 using under radical initiation . Subsequent coupling of the trifluoromethylphenyl group at position 2 may employ Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., ) and a boronic acid derivative . The bipiperidinylmethyl group at position 3 is introduced via reductive amination or nucleophilic substitution, requiring anhydrous conditions and catalysts like .
Advanced: How can regioselectivity challenges during bromination at position 7 be addressed?
Bromination at position 7 is influenced by steric and electronic factors. Computational modeling (DFT) can predict electron density distribution to identify reactive sites. Experimentally, directing groups (e.g., ester at position 4) enhance regioselectivity. For example, using in at 0°C with as a catalyst favors bromination at the electron-deficient position 7 due to the electron-withdrawing trifluoromethyl and ester groups . Monitor reaction progress via to detect intermediate halogenation byproducts.
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- and : Identify proton environments (e.g., bipiperidinylmethyl protons at δ 2.5–3.5 ppm, aromatic protons from quinoline and trifluoromethylphenyl groups).
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., expected for ).
- IR Spectroscopy: Detect ester carbonyl () and C-F stretches () .
Advanced: How can competing side reactions during bipiperidinylmethyl group installation be minimized?
The bipiperidinylmethyl group’s basicity may lead to undesired N-alkylation or ring-opening. Strategies include:
- Using a pre-functionalized bipiperidine with a Boc-protected amine to limit reactivity.
- Employing in at 60°C to favor SN2 mechanisms over elimination .
- Monitoring reaction progress via LC-MS to detect intermediates (e.g., demethylated esters or unreacted starting materials).
Basic: What purification methods are effective for isolating this compound?
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts.
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to exploit differences in solubility between the product and halogenated impurities .
- HPLC: Employ a C18 column with acetonitrile/water (+0.1% TFA) for high-purity isolation, especially for enantiomeric byproducts.
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
The group is strongly electron-withdrawing, reducing electron density at position 2 and adjacent quinoline carbons. This enhances electrophilic substitution resistance but facilitates nucleophilic attacks at electron-deficient positions. Computational studies (e.g., molecular electrostatic potential maps) can quantify this effect. Experimentally, substituent effects are validated via Hammett plots using derivatives with varying electron-withdrawing groups .
Basic: What stability considerations are critical for storing this compound?
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the bromine and ester groups.
- Moisture Sensitivity: The ester group is prone to hydrolysis; use desiccants (e.g., silica gel) under inert gas (N/Ar).
- Thermal Stability: DSC (Differential Scanning Calorimetry) can identify decomposition temperatures (>150°C typical for quinolines) .
Advanced: How can metabolic stability of this compound be predicted in preclinical studies?
- In Vitro Microsomal Assays: Use liver microsomes (human/rat) with NADPH cofactors to measure half-life ().
- CYP450 Inhibition Screening: Test against isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
- Computational Tools: Software like Schrödinger’s ADMET Predictor models logP, solubility, and CYP interactions based on substituent contributions (e.g., bipiperidine’s lipophilicity vs. trifluoromethyl’s polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
